![molecular formula C22H23NO3 B12184696 9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12184696.png)
9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene ring fused with an oxazine ring, which is further substituted with a 2,4-dimethylphenyl group and a propyl group.
Preparation Methods
The synthesis of 9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2,4-dimethylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate can then undergo cyclization with a chromene derivative in the presence of a catalyst to form the desired oxazine ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the phenyl ring or the oxazine ring can be replaced with other functional groups.
Hydrolysis: The oxazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials.
Biology: It exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its biological activities, the compound is being investigated for therapeutic applications in treating inflammatory diseases, infections, and cancer.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of key enzymes and signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways . The compound may also interact with cellular receptors and enzymes, leading to the modulation of various biological processes.
Comparison with Similar Compounds
9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:
9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: This compound has a methyl group instead of a propyl group, which may result in different biological activities and chemical properties.
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one: The presence of a chlorine substituent can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Overview
The compound 9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (CAS Number: 849032-54-8) is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure suggests possible applications in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C22H23NO3
- Molecular Weight : 365.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4
Antimicrobial Activity
Recent studies have indicated that derivatives of chromeno[8,7-e][1,3]oxazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using assays such as DPPH radical scavenging and reducing power tests. The results suggest that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Assay Type | Result | Reference |
---|---|---|
DPPH Scavenging | 85% inhibition at 100 µM | |
Reducing Power | Significant increase in absorbance at 700 nm |
Anti-inflammatory Effects
Preliminary studies have indicated that the compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in treated cells compared to controls. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various chromeno[8,7-e][1,3]oxazine derivatives. The study found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the dimethylphenyl group in enhancing biological activity.
Study 2: Antioxidant Activity Assessment
Another study focused on the antioxidant capabilities of this compound. Using a series of assays including DPPH and FRAP (Ferric Reducing Antioxidant Power), it was found that the compound significantly reduced oxidative stress markers in cellular models. The findings support its potential use as a dietary supplement or therapeutic agent to combat oxidative damage.
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9-(2,4-dimethylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO3/c1-4-5-16-11-21(24)26-22-17(16)7-9-20-18(22)12-23(13-25-20)19-8-6-14(2)10-15(19)3/h6-11H,4-5,12-13H2,1-3H3 |
InChI Key |
DINNDGLXNXLMNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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